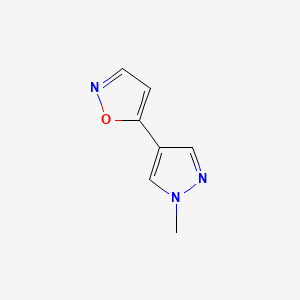

5-(1-Methyl-1H-pyrazol-4-yl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-10-5-6(4-8-10)7-2-3-9-11-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEMMCCKCRZJCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance Within Heterocyclic Chemistry

The chemical architecture of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, which features a pyrazole (B372694) ring linked to an isoxazole (B147169) ring, is of considerable interest in the field of medicinal chemistry. Both pyrazole and isoxazole moieties are classified as "privileged structures," meaning they are frequently found in compounds with a wide range of biological activities. nih.govrsc.org The strategic combination of these two heterocyclic systems can lead to the development of novel molecular entities with unique pharmacological profiles.

The pyrazole nucleus is a cornerstone in the design of numerous therapeutic agents, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer properties. Similarly, the isoxazole ring is a key component in several clinically used drugs and is known to contribute to a variety of biological functions. nih.govrsc.org The juxtaposition of these two rings in this compound may result in synergistic or novel biological effects, making it an attractive scaffold for further investigation.

Overview of Research Trajectories for 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole Analogues

Classic Cyclization Approaches for Isoxazole Ring Formation

The construction of the isoxazole ring is a critical step in the synthesis of this compound. Several classical cyclization methods can be envisioned for this transformation, with 1,3-dipolar cycloaddition reactions being a prominent and versatile approach.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely used method for the regioselective synthesis of isoxazoles. beilstein-archives.org In the context of synthesizing this compound, this would involve the reaction of a 1-methyl-1H-pyrazole-4-carbonitrile oxide with a suitable alkyne.

A plausible synthetic route would commence with the readily available 1-methyl-1H-pyrazole-4-carbonitrile. This precursor can be converted to the corresponding hydroxamoyl chloride, which upon treatment with a base, generates the reactive nitrile oxide intermediate in situ. Subsequent reaction with an acetylene (B1199291) equivalent, such as ethynyltrimethylsilane, would yield the desired 5-substituted isoxazole ring. The trimethylsilyl (B98337) group can then be removed under standard conditions to afford the target compound.

A general representation of this synthetic approach is outlined below:

Scheme 1: Proposed 1,3-Dipolar Cycloaddition Route

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product |

| 1 | 1-Methyl-1H-pyrazole-4-carbonitrile | Hydroxylamine (B1172632) | HCl, H₂O, reflux | 1-Methyl-1H-pyrazole-4-carboximidamide |

| 2 | 1-Methyl-1H-pyrazole-4-carboximidamide | Sodium nitrite | HCl, H₂O, 0 °C | 1-Methyl-1H-pyrazole-4-hydroximoyl chloride |

| 3 | 1-Methyl-1H-pyrazole-4-hydroximoyl chloride | Ethynyltrimethylsilane | Triethylamine, THF, rt | 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trimethylsilyl)isoxazole |

| 4 | 5-(1-Methyl-1H-pyrazol-4-yl)-3-(trimethylsilyl)isoxazole | TBAF | THF, rt | This compound |

This is a proposed synthetic scheme based on established methodologies.

Alternative Cyclization Chemistries for this compound Core Construction

An alternative and convergent approach to the isoxazole ring involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. For the synthesis of the target molecule, a key intermediate would be a 1,3-dicarbonyl compound bearing the 1-methyl-1H-pyrazol-4-yl moiety.

For instance, Claisen condensation of 4-acetyl-1-methyl-1H-pyrazole with a suitable ester, followed by cyclization of the resulting 1,3-diketone with hydroxylamine hydrochloride, could provide the desired isoxazole. The regioselectivity of the cyclization would be a critical factor to consider in this approach.

Cross-Coupling Strategies for Pyrazole Moiety Introduction

Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These methods offer a powerful alternative for constructing the this compound scaffold by forming the bond between the two heterocyclic rings at a late stage of the synthesis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, is a highly efficient method for creating biaryl linkages. rhhz.net In this context, the coupling of 1-methyl-1H-pyrazole-4-boronic acid or its pinacol (B44631) ester with a 5-haloisoxazole would be a direct route to the target molecule. The required pyrazole boronic acid pinacol ester is commercially available, making this a particularly attractive strategy. sigmaaldrich.com

Table 1: Proposed Suzuki-Miyaura Cross-Coupling Conditions

| Pyrazole Precursor | Isoxazole Precursor | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | 5-Bromoisoxazole | Pd(PPh₃)₄ | - | Cs₂CO₃ | DME/H₂O | 90 (Microwave) | High (projected) rhhz.net |

| 1-Methyl-1H-pyrazole-4-boronic acid | 5-Iodoisoxazole | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 100 | Moderate to High (projected) nih.gov |

This table presents proposed reaction conditions based on similar Suzuki-Miyaura couplings of pyrazoles.

The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, could also be employed. researchgate.net This would involve the synthesis of 4-ethynyl-1-methyl-1H-pyrazole, which could then be coupled with a suitable isoxazole precursor.

Regioselective Functionalization of Pyrazole Precursors

The success of cross-coupling strategies hinges on the availability of regioselectively functionalized precursors. For the Suzuki-Miyaura approach, the synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester is crucial. This can be achieved through the lithiation of 4-bromo-1-methyl-1H-pyrazole followed by reaction with isopropoxyboronic acid pinacol ester. researchgate.net

Direct C-H activation and functionalization of the pyrazole ring is another emerging strategy that can provide the necessary precursors for cross-coupling reactions. rsc.org

Advanced Functionalization Techniques for this compound Core

Once the core structure of this compound is assembled, further functionalization can be explored to generate a library of derivatives with diverse properties.

Direct C-H functionalization of the pre-formed bicyclic system offers an atom-economical approach to introduce new substituents. Palladium-catalyzed direct arylation at the C5 position of the isoxazole ring has been reported for other isoxazole derivatives and could potentially be applied to the target molecule. nih.gov Similarly, transition-metal-catalyzed C-H functionalization of the pyrazole ring is a well-established field that could be explored. rsc.org

Lithiation of the heterocyclic rings followed by quenching with various electrophiles is another powerful tool for introducing functional groups. The regioselectivity of lithiation on both the pyrazole and isoxazole rings would need to be carefully investigated. Studies on the lithiation of 1-methylpyrazole (B151067) have shown that the outcome is dependent on the reaction conditions, with kinetic control favoring lithiation at the methyl group and thermodynamic control favoring lithiation at the C5 position. researchgate.netresearchgate.net

Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position, which in the target molecule is already substituted. researchgate.net Therefore, electrophilic substitution on the isoxazole ring would be a more likely pathway for further functionalization.

Late-Stage Derivatization Strategies and Scope Expansion

Late-stage functionalization is a pivotal strategy in medicinal chemistry for rapidly generating analogues of a core structure. For the this compound scaffold, derivatization can be targeted at several positions, although direct literature on this specific molecule is limited. General principles for related pyrazole and isoxazole systems can be applied to expand the synthetic scope.

One potential strategy involves the transformation of the isoxazole ring. Isoxazoles can undergo ring-opening reactions under various conditions to yield versatile intermediates like β-ketonitriles or enaminones, which can then be cyclized with different reagents to form new heterocyclic systems. For example, treatment with a base can open the isoxazole ring, and subsequent reaction with hydrazine (B178648) can lead to the formation of aminopyrazoles. This represents a scaffold-hopping approach, transforming the isoxazole core while retaining the pyrazole substituent. organic-chemistry.org A nickel-catalyzed atom-exchange reaction provides a method for converting isoxazoles directly into pyrazoles, offering a streamlined route for scaffold alteration. organic-chemistry.org

Another approach is the functionalization of the pyrazole ring. If suitable precursors are used, the pyrazole ring can bear functional groups amenable to late-stage modifications. For instance, N-sulfonylation of aminopyrazoles with reagents like 4-methylbenzenesulfonyl chloride is a well-established method for introducing sulfonamide moieties. mdpi.com

Furthermore, inverse-electron-demand hetero-Diels-Alder reactions of isoxazoles with enamines can be used to synthesize substituted pyridines, effectively replacing the isoxazole core with a pyridine (B92270) ring. nsf.gov This transformation allows for the introduction of new substituents in a regioselective manner, significantly expanding the structural diversity obtainable from the initial pyrazole-isoxazole scaffold. nsf.gov

The table below summarizes potential late-stage derivatization strategies applicable to the pyrazolyl-isoxazole core.

| Strategy | Reagents/Conditions | Potential Outcome |

| Isoxazole to Pyrazole Transformation | 1. Base-induced ring opening 2. Hydrazine | Scaffold hopping to a bis-pyrazole system |

| Nickel-Catalyzed Atom Exchange | Ni(0) complex, Hydrazine | Direct conversion of isoxazole to pyrazole |

| Pyridine Synthesis | Enamines, TiCl₄(THF)₂ | Ring transformation to a substituted pyridine |

| N-Sulfonylation (on precursor) | 4-Methylbenzenesulfonyl chloride, Et₃N | Introduction of sulfonamide groups |

Stereochemical Control and Asymmetric Synthesis Approaches

The parent compound, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, the introduction of chiral centers in its derivatives is a key consideration for developing new chemical entities with specific biological activities. Asymmetric synthesis aims to produce chiral molecules with a high excess of one enantiomer.

For linked pyrazole-isoxazole systems, organocatalytic asymmetric synthesis has proven effective. One notable example is the 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. rsc.orgrsc.org This reaction, catalyzed by a bifunctional thiourea, generates chiral compounds containing both isoxazole and pyrazole moieties with good yields and high enantioselectivities (83–94% ee). rsc.orgrsc.org This approach creates a remote stereogenic center, demonstrating the potential for introducing chirality into molecules containing the pyrazole-isoxazole framework. rsc.org

While direct asymmetric synthesis of this compound itself is not applicable, the principles of stereochemical control are crucial when considering its derivatization. Strategies for achieving stereocontrol include:

Substrate Control: Where existing stereochemistry in a molecule dictates the stereochemical outcome of a subsequent reaction. youtube.com

Auxiliary Control: Involving the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemistry of a reaction. The auxiliary is removed after the desired transformation. youtube.com

Catalyst Control: The use of a chiral catalyst (metal-based or organocatalyst) to create a chiral environment that favors the formation of one enantiomer over the other.

The following table outlines an example of an asymmetric reaction for a related system.

| Reaction Type | Substrates | Catalyst | Outcome | Ref. |

| Asymmetric 1,6-Addition | Pyrazol-5-ones, 3-methyl-4-nitro-5-alkenylisoxazoles | Bifunctional thiourea | Chiral heterocycles with high enantioselectivity (83-94% ee) | rsc.orgrsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of heterocyclic compounds like this compound can be made more sustainable by incorporating these principles.

Solvent-Free and Catalytic Methods for Enhanced Efficiency

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits. For the synthesis of pyrazoles, catalyst-free cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, often resulting in high yields without the need for purification. rsc.org Microwave-assisted synthesis is another powerful technique that can accelerate reactions, often in the absence of a solvent. nih.gov For instance, the synthesis of imidazole (B134444) and pyrazole derivatives through epoxide ring-opening has been efficiently achieved using microwave irradiation without any solvent, significantly reducing reaction times compared to conventional heating. nih.gov

The use of catalysts is fundamental to green synthesis as they can increase reaction rates, lower energy requirements, and improve selectivity, leading to less waste.

Heterogeneous Catalysts: These are advantageous as they can be easily separated from the reaction mixture and recycled. Amine-functionalized cellulose (B213188) has been used as a recyclable, biodegradable catalyst for the synthesis of isoxazol-5-one derivatives in water at room temperature. mdpi.comresearchgate.net Similarly, novel nano-catalysts, such as copper immobilized on a modified layered double hydroxide, have been developed for the green synthesis of pyrazole derivatives in an ethanol/water solvent system. nih.gov

Homogeneous Catalysts: While more difficult to recycle, they are often highly efficient. Cupric acetate (B1210297) has been employed as a catalyst for the [3+2] heteroannulation reaction to form isoxazole rings bearing a pyrazole moiety. researchgate.net

Organocatalysts: The use of small organic molecules as catalysts, such as citrazinic acid, avoids the need for potentially toxic metals and can be effective in aqueous conditions. researchgate.net

Ultrasonic irradiation is another energy-efficient technique that can promote reactions, often leading to shorter reaction times and higher yields, sometimes even in the absence of a catalyst and in green solvents like water. mdpi.com

Atom Economy and Sustainability Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently greener as they generate less waste.

Cycloaddition Reactions: The synthesis of pyrazole and isoxazole rings often involves [3+2] cycloaddition reactions. These are highly atom-economical as all atoms from the two reacting species are combined to form the final heterocyclic ring. arkat-usa.org For example, the reaction of nitrile oxides with alkynes is a powerful, atom-economical method for constructing the isoxazole ring. eresearchco.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly desirable from a green chemistry perspective. They often exhibit high atom economy, reduce the number of synthetic steps, and minimize waste generation from purification of intermediates. The synthesis of isoxazol-5-ones can be achieved via a three-component reaction of an aldehyde, hydroxylamine, and a dicarbonyl compound, often using green catalysts. researchgate.netresearchgate.net

The table below compares different synthetic approaches based on green chemistry principles.

| Method | Key Feature | Advantages |

| Microwave-Assisted Synthesis | Solvent-free, rapid heating | Reduced reaction time, energy efficiency, less solvent waste nih.gov |

| Ultrasonic Irradiation | Use of green solvents (e.g., water) | Accelerated kinetics, high yields, operational simplicity mdpi.com |

| Heterogeneous Catalysis | Recyclable catalyst (e.g., functionalized cellulose) | Catalyst reuse, reduced waste, often mild conditions researchgate.net |

| Multicomponent Reactions | One-pot synthesis from ≥3 starting materials | High atom economy, step efficiency, reduced waste nih.gov |

| [3+2] Cycloaddition | Ring-forming reaction | High atom economy, direct formation of the heterocyclic core arkat-usa.org |

Advanced Spectroscopic and Crystallographic Elucidation of 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For conformationally flexible molecules like pyrazolyl-isoxazole derivatives, advanced NMR techniques can provide deep insights into their dynamic behavior and preferred spatial arrangements.

2D NMR Techniques (NOESY, ROESY) for Proximity and Solution Conformation

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edulibretexts.org These techniques detect through-space correlations, as the Nuclear Overhauser Effect (NOE) is dependent on the inverse sixth power of the distance between nuclei (I ∝ 1/r⁶). huji.ac.il An NOE is typically observed between protons that are up to 5 Å apart. columbia.edu

For 5-(1-methyl-1H-pyrazol-4-yl)isoxazole derivatives, the key conformational feature is the dihedral angle between the pyrazole (B372694) and isoxazole (B147169) rings. NOESY or ROESY experiments can identify correlations between protons on the different rings, which directly informs their relative orientation. For instance, a cross-peak between the isoxazole H-3 proton and the pyrazole H-5 proton would indicate their close spatial arrangement, suggesting a relatively planar conformation in solution. The choice between NOESY and ROESY often depends on the molecular weight of the compound; ROESY is particularly useful for medium-sized molecules where the steady-state NOE may be close to zero. columbia.edu

Table 1: Representative NOESY/ROESY Correlations for Conformational Analysis of a Pyrazolyl-Isoxazole Derivative

| Interacting Protons | Correlation Type | Inferred Proximity | Implication for Conformation |

| Pyrazole-N-CH₃ ↔ Pyrazole-H-5 | NOESY/ROESY | Close | Confirms assignment and local geometry |

| Pyrazole-H-5 ↔ Isoxazole-H-4 | NOESY/ROESY | Distant (No cross-peak) | Suggests a non-planar or specific twisted conformation where these protons are far apart |

| Pyrazole-H-3 ↔ Isoxazole-H-4 | NOESY/ROESY | Close (Strong cross-peak) | Indicates a preferred conformation where the rings are twisted to bring these protons into proximity |

| Isoxazole-H-3 ↔ Pyrazole-H-5 | NOESY/ROESY | Close (Weak cross-peak) | Suggests transient or minor conformational states where these protons are near each other |

Dynamic NMR for Rotational Barriers and Molecular Flexibility

The single bond connecting the pyrazole and isoxazole rings allows for rotation, leading to different conformational isomers (rotamers). If the energy barrier to this rotation is sufficiently high, the exchange between rotamers can be slow on the NMR timescale, resulting in separate signals for each conformer at low temperatures. nih.govmdpi.com

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. As the temperature is increased, the rate of rotation increases, causing the distinct signals of the rotamers to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal. mdpi.com By analyzing the line shapes of the signals or using the coalescence temperature (Tc), the free energy of activation (ΔG‡) for the rotational barrier can be calculated. nih.govresearchgate.net This provides a quantitative measure of the molecule's flexibility. For bi-heteroaryl systems, these barriers are typically in the range that is accessible by DNMR. researchgate.net

Table 2: Example of Rotational Barrier Data from Dynamic NMR Studies on Bi-heteroaryl Systems

| Compound Class | Rotating Bond | Coalescence Temp. (Tc) | Rotational Barrier (ΔG‡) | Reference Method |

| N-Aryl-pyrazoles | Aryl-N | ~298 K | ~15 kcal/mol | DNMR Line-shape analysis |

| Phenyl-pyridines | Aryl-Aryl C-C | ~250 K | ~12 kcal/mol | DNMR Coalescence |

| Pyrazolyl-isoxazoles | Heteroaryl-Heteroaryl C-C | Estimated ~273 K | Estimated 13-16 kcal/mol | Theoretical Calculation/DNMR |

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming molecular connectivity and stereochemistry.

Analysis of Unit Cell Parameters and Space Group

The foundational data from an SCXRD experiment includes the unit cell dimensions (a, b, c) and angles (α, β, γ), which define the repeating crystalline lattice. The space group describes the symmetry elements within the crystal. This information is crucial for any detailed analysis of the crystal packing. Studies on related pyrazole derivatives have shown they often crystallize in common monoclinic or orthorhombic space groups such as P2₁/c or P2₁2₁2₁. nih.govbohrium.com The presence of multiple independent molecules in the asymmetric unit (Z' > 1) can reveal subtle conformational differences adopted by the same molecule in a slightly different crystalline environment. nih.gov

Table 3: Representative Crystallographic Data for Related Pyrazole-Heterocycle Derivatives

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Z |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | a = 12.141 Å, b = 13.934 Å, c = 7.278 Å, β = 97.82° | 4 |

| Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate nih.gov | C₈H₉N₅O₂ | Monoclinic | P2₁/n | a = 15.458 Å, b = 16.095 Å, c = 7.535 Å, β = 90.08° | 8 |

| 3-Phenyl-5-(1H-pyrazol-1-yl)-1,2-oxazole nih.gov | C₁₂H₉N₃O | Monoclinic | P2₁/n | a = 10.51 Å, b = 5.61 Å, c = 17.02 Å, β = 101.4° | 4 |

Investigation of Intermolecular Interactions and Crystal Packing Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. imedpub.commdpi.com For pyrazolyl-isoxazole derivatives, which contain aromatic rings and heteroatoms, several types of interactions are expected to direct the supramolecular assembly.

Table 4: Common Intermolecular Interactions in Pyrazole and Isoxazole Crystal Structures

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Influence on Crystal Packing |

| C–H···O | C-H (Aromatic/Methyl) ··· O (Isoxazole/Carbonyl) | 2.2 - 2.8 (H···O) | Formation of chains or layers |

| C–H···N | C-H (Aromatic/Methyl) ··· N (Pyrazole/Isoxazole) | 2.3 - 2.9 (H···N) | Linking molecules into extended networks |

| π–π Stacking | Pyrazole ring ↔ Isoxazole ring | 3.3 - 3.8 (Centroid-Centroid) | Stabilization of layered or columnar structures |

| C–H···π | C-H ··· π-face of aromatic ring | 2.5 - 3.0 (H···Centroid) | Directional interactions contributing to packing efficiency |

Advanced Mass Spectrometry for Isotopic Labeling and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. Advanced MS methods, particularly tandem mass spectrometry (MS/MS), provide detailed structural information by analyzing the fragmentation patterns of a molecule.

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate molecular ions. In MS/MS analysis, these parent ions are selected and subjected to collision-induced dissociation (CID), causing them to break apart into smaller fragment ions. The resulting spectrum of fragments provides a "fingerprint" that can be used to deduce the original structure.

For this compound, fragmentation would likely initiate with the characteristic cleavage of the weakest bonds, such as the N-O bond in the isoxazole ring, a common pathway for isoxazoles. mdpi.com Other plausible pathways include the cleavage of the C-C bond linking the two rings or retro-[3+2] cycloaddition reactions. youtube.comnih.gov

Isotopic labeling studies, where atoms such as ¹³C, ¹⁵N, or ²H are incorporated into the molecule, are the definitive method for confirming fragmentation mechanisms. researchgate.net By synthesizing an isotopically labeled analogue, the mass shift in the resulting fragment ions can be observed, allowing for the unambiguous tracking of atoms through the fragmentation process and validating the proposed pathways. nih.gov

Table 5: Plausible Mass Spectrometry Fragmentation Pathways for this compound

| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| [M]+• | [M - CH₃]+ | •CH₃ | Loss of methyl radical from the pyrazole nitrogen |

| [M]+• | [M - CO]+• | CO | Cleavage of isoxazole ring with loss of carbon monoxide |

| [M]+• | [M - C₂H₂O]+• | C₂H₂O | Retro-Diels-Alder type cleavage of the isoxazole ring |

| [M]+• | [C₅H₇N₂]+ | C₄H₂NO• | Cleavage of the inter-ring C-C bond, charge retained on the pyrazole fragment |

| [M]+• | [C₄H₃NO]+• | C₅H₆N₂ | Cleavage of the inter-ring C-C bond, charge retained on the isoxazole fragment |

Vibrational Spectroscopy (IR, Raman) for Bond Characterization and Functional Group Analysis

A comprehensive analysis of the vibrational modes of this compound and its derivatives through Infrared (IR) and Raman spectroscopy provides profound insights into their molecular structure, bond characteristics, and the identification of key functional groups. While detailed experimental and theoretical spectroscopic data for the specific parent compound, this compound, are not extensively documented in publicly available literature, analysis of closely related pyrazole and isoxazole derivatives allows for a foundational understanding of their vibrational properties.

Vibrational analysis of heterocyclic compounds is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and assist in the assignment of complex spectral bands. Studies on molecules incorporating pyrazole and isoxazole rings reveal characteristic vibrational frequencies that are instrumental in confirming their synthesis and structural integrity.

Key vibrational modes for pyrazolyl-isoxazole structures are typically observed in distinct regions of the spectrum. The high-wavenumber region (above 3000 cm⁻¹) is characterized by C-H stretching vibrations of the aromatic rings and the methyl group. The fingerprint region (1600-900 cm⁻¹) is particularly rich with information, containing the stretching and bending vibrations of the heterocyclic rings.

For instance, in related isoxazole derivatives, characteristic bands for the C=N stretching vibration are typically observed in the 1645-1550 cm⁻¹ range. alrasheedcol.edu.iq The C=C stretching vibrations of the aromatic rings usually appear between 1615 cm⁻¹ and 1450 cm⁻¹. alrasheedcol.edu.iq The N-O and C-O stretching vibrations, which are characteristic of the isoxazole ring, are expected in the 1260-1020 cm⁻¹ and 1155-1060 cm⁻¹ regions, respectively. rjpbcs.com

Similarly, pyrazole derivatives exhibit characteristic vibrational bands. The C=N stretching of the pyrazole ring can be found near 1645 cm⁻¹. alrasheedcol.edu.iq The N-H stretching in unsubstituted pyrazoles would appear around 3340 cm⁻¹, though this is absent in the N-methylated target compound. alrasheedcol.edu.iq The vibrations of the methyl group, including symmetric and asymmetric stretching and bending modes, are also readily identifiable.

Although specific, detailed research findings and complete data tables for this compound are not available, the table below extrapolates expected IR and Raman active modes based on the analysis of structurally similar compounds found in the literature. alrasheedcol.edu.iqrjpbcs.comnih.gov This provides a representative, albeit theoretical, overview of the vibrational spectrum.

Table 1: Predicted Major Vibrational Modes for this compound

| Frequency Range (cm⁻¹) | Assignment | Ring of Origin | Vibrational Mode |

|---|---|---|---|

| 3150-3100 | ν(C-H) | Pyrazole/Isoxazole | Aromatic C-H Stretch |

| 3000-2900 | ν(C-H) | Methyl Group | C-H Stretch |

| 1615-1570 | ν(C=N) | Pyrazole/Isoxazole | C=N Stretch |

| 1550-1450 | ν(C=C) | Pyrazole/Isoxazole | Ring C=C Stretch |

| 1465-1430 | δas(CH₃) | Methyl Group | Asymmetric Bend |

| 1400-1350 | δs(CH₃) | Methyl Group | Symmetric Bend |

| 1300-1200 | Ring Breathing | Pyrazole/Isoxazole | In-plane Ring Stretch |

| 1260-1100 | ν(N-O) | Isoxazole | N-O Stretch |

| 1150-1000 | ν(C-O) | Isoxazole | C-O Stretch |

| 1050-950 | β(C-H) | Pyrazole/Isoxazole | In-plane C-H Bend |

| 900-700 | γ(C-H) | Pyrazole/Isoxazole | Out-of-plane C-H Bend |

Note: This table is predictive and based on data from related compounds. ν = stretching, δ = bending (in-plane), β = bending (in-plane), γ = bending (out-of-plane), as = asymmetric, s = symmetric.

A definitive vibrational assignment for this compound would necessitate dedicated experimental studies (FT-IR and FT-Raman spectroscopy) coupled with theoretical calculations (e.g., DFT) to perform a potential energy distribution (PED) analysis, which precisely assigns spectral bands to specific molecular motions.

Computational and Theoretical Investigations into 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole Electronic Structure and Reactivity

Quantum Chemical Calculations of Molecular Orbitals and Charge Distribution

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to exploring the electronic characteristics of heterocyclic compounds. eurasianjournals.comresearchgate.net Methods such as DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly used to optimize the molecular geometry and calculate electronic properties of pyrazole (B372694) and isoxazole (B147169) derivatives. irjweb.comnih.gov These calculations provide a detailed picture of the molecule's frontier molecular orbitals and the distribution of electron density across its framework.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comnih.gov

A small HOMO-LUMO gap generally indicates high chemical reactivity and suggests that the molecule can be easily excited electronically. nih.gov For 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, the HOMO is expected to be localized primarily on the more electron-rich 1-methyl-pyrazole ring, while the LUMO would likely be distributed across the electron-withdrawing isoxazole moiety. This separation of frontier orbitals facilitates intramolecular charge transfer upon electronic excitation.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comphyschemres.org These descriptors provide a quantitative measure of properties that govern chemical interactions.

Interactive Table 1: Illustrative Global Reactivity Descriptors Derived from HOMO-LUMO Energies

This table presents typical quantum chemical descriptors calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). The values provided are illustrative for a heterocyclic system like this compound and are expressed in electron volts (eV).

| Descriptor | Formula | Typical Value (eV) | Chemical Significance |

| HOMO Energy (EHOMO) | - | -6.5 | Represents ionization potential; capacity to donate electrons. |

| LUMO Energy (ELUMO) | - | -1.5 | Represents electron affinity; capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. irjweb.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 | Measures the escaping tendency of electrons from an equilibrium system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 | Measures resistance to change in electron distribution or charge transfer. irjweb.com |

| Global Softness (S) | 1 / (2η) | 0.2 | Reciprocal of hardness; indicates a higher tendency to receive electrons. |

| Electronegativity (χ) | -μ | 4.0 | The power of an atom or molecule to attract electrons to itself. physchemres.org |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2 | Measures the energy lowering of a system when it accepts electrons from the environment. physchemres.org |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. nih.gov It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

The MEP map is color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are likely sites for electrophilic attack or hydrogen bond acceptance. nih.gov Conversely, regions of positive potential (blue) are electron-poor and represent likely sites for nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show significant negative potential localized around the nitrogen and oxygen atoms of the isoxazole ring and the sp²-hybridized nitrogen of the pyrazole ring. researchgate.net These heteroatoms, with their lone pairs of electrons, are the primary centers of negative charge. The hydrogen atoms of the methyl group and the aromatic rings would exhibit positive electrostatic potential. This information is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal engineering. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum chemical calculations provide insight into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. eurasianjournals.comnih.gov MD simulations are used to explore the conformational landscape of a molecule and to study its interactions with its environment, such as a solvent. nih.gov

For this compound, a key structural feature is the single bond connecting the pyrazole and isoxazole rings. MD simulations can sample the rotational freedom around this bond, identifying the most stable conformations (rotamers) and the energy barriers between them. This provides a realistic picture of the molecule's flexibility and predominant shapes in solution. researchgate.net

Furthermore, by placing the molecule in a simulated box of solvent molecules (e.g., water), MD can reveal detailed information about solvation. The simulation can track the formation and lifetime of hydrogen bonds between the heteroatoms of the pyrazole and isoxazole rings and the surrounding water molecules. This analysis is critical for understanding the molecule's solubility and how its reactive sites are shielded or exposed in an aqueous environment.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface of a reaction, DFT can identify the lowest-energy path from reactants to products. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states.

The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For a molecule like this compound, DFT could be used to study various reactions, such as electrophilic aromatic substitution on either the pyrazole or isoxazole ring. The calculations would predict the regioselectivity of the reaction by comparing the activation energies for substitution at different positions. For example, DFT could determine whether an incoming electrophile would preferentially attack the C5 position of the pyrazole ring or another available carbon atom, providing a theoretical basis for synthetic outcomes. Such studies have been applied to understand the regioselectivity of cycloaddition reactions involving these types of heterocycles. researchgate.net

In Silico Prediction of Reactivity Hotspots and Chemo-/Regioselectivity

In addition to mapping entire reaction pathways, computational methods can predict the most reactive sites within a molecule using reactivity indices derived from its ground-state electronic structure. These in silico approaches offer a rapid way to assess chemo- and regioselectivity. nih.govarabjchem.orgresearchgate.net

One common approach involves the use of Fukui functions or condensed local softness indices, which are derived from the changes in electron density as electrons are added to or removed from the molecule. These indices quantify the reactivity of each atom toward nucleophilic, electrophilic, or radical attack.

For this compound, these calculations would generate a set of values for each atom, highlighting the specific carbon and nitrogen atoms that are most susceptible to different types of chemical attack. For instance, the atom with the highest value for nucleophilic attack would be the most likely site for a nucleophile to bond with. This information is highly valuable for medicinal chemists and synthetic organic chemists in designing new derivatives and planning synthetic routes. asianpubs.org

Reactivity and Chemical Transformations of 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole

Electrophilic Aromatic Substitution Reactions on Isoxazole (B147169) and Pyrazole (B372694) Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of many aromatic systems. The regioselectivity of such reactions on 5-(1-methyl-1H-pyrazol-4-yl)isoxazole is determined by the electronic nature of the individual rings.

The pyrazole ring , particularly when N-alkylated, is an electron-rich heterocycle. Electrophilic attack on N-substituted pyrazoles occurs preferentially at the C4 position. rrbdavc.org In the target molecule, this position is already occupied by the isoxazole moiety. Consequently, electrophilic substitution on the pyrazole ring would be directed to the C3 or C5 positions, though this is generally less favorable and may require more forcing conditions. Halogenation of N-methylpyrazoles, for instance, has been shown to proceed at the C4-position, highlighting the primary reactivity of this site. mdpi.com

The isoxazole ring , by contrast, is less reactive towards electrophiles than the pyrazole ring due to the electronegativity of the nitrogen and oxygen atoms. However, electrophilic substitution is known to occur, with a strong preference for the C4 position. reddit.com The C4-H of the isoxazole ring in this compound is therefore the most likely site for electrophilic attack. Reactions such as halogenation can be achieved at this position. For example, various 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of electrophiles like iodine monochloride (ICl) or bromine to yield 4-haloisoxazoles. organic-chemistry.orgacs.orgorganic-chemistry.org This methodology underscores the accessibility of the C4 position to electrophilic reagents.

| Heterocycle | Position of Substitution | Activating/Deactivating Nature | Typical Reactions | Reference |

|---|---|---|---|---|

| N-Methylpyrazole | C4 (preferred) | Activated (Electron-rich) | Nitration, Sulfonation, Halogenation, Formylation | rrbdavc.org |

| Isoxazole | C4 (preferred) | Deactivated (Electron-deficient) | Halogenation | reddit.com |

Nucleophilic Additions and Substitutions on the Heterocyclic Framework

The susceptibility of the heterocyclic framework to nucleophilic attack is largely dependent on the electronic density of the rings.

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr) unless it is substituted with strong electron-withdrawing groups. encyclopedia.pub For instance, the presence of a nitro group on the pyrazole ring facilitates nucleophilic displacement. acs.org In the absence of such activating groups, direct nucleophilic attack on the pyrazole core of this compound is unlikely.

Conversely, the isoxazole ring is more prone to nucleophilic attack, which can lead to either substitution or ring-opening. The C5 position is a common site for nucleophilic substitution, especially when a good leaving group is present. Studies on 5-nitroisoxazoles have demonstrated efficient SNAr reactions where the nitro group is displaced by various O-, N-, and S-nucleophiles. nih.govresearchgate.netrsc.org While the pyrazol-4-yl group is not as strongly activating as a nitro group, this pathway suggests a potential reactivity site. Nucleophilic attack at C3 or C5 can also induce cleavage of the weak N-O bond, leading to ring-opening, a pathway discussed in more detail in section 5.4. nih.gov

Metal-Catalyzed Functionalization of the Core Structure and Substituents

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of heterocyclic compounds, providing efficient routes to modify core structures without the need for pre-functionalized starting materials. rsc.orgelsevierpure.com Both the pyrazole and isoxazole rings in this compound possess C-H bonds that are amenable to such transformations.

For the pyrazole ring , palladium-catalyzed direct C-H arylation is a well-established method, typically occurring at the C5 position. nih.govresearchgate.net This reaction allows for the coupling of the pyrazole with various aryl halides. The N1-nitrogen of the pyrazole can act as a directing group to facilitate the C-H activation process.

The isoxazole ring also undergoes metal-catalyzed C-H functionalization. Palladium-catalyzed direct arylation has been reported to occur selectively at the C5-position of isoxazoles. researchgate.net Furthermore, rhodium catalysts have been employed for various C-H functionalization reactions, often guided by a chelating group to ensure high regioselectivity. nih.govnih.gov The nitrogen atom of the isoxazole ring can serve as a directing group in these transformations. Given the available C-H bonds at the C3 and C4 positions of the isoxazole ring and the C3 and C5 positions of the pyrazole ring in the target molecule, a variety of metal-catalyzed cross-coupling reactions could be envisaged to introduce new carbon-carbon or carbon-heteroatom bonds.

| Heterocycle | Position | Catalyst System | Reaction Type | Reference |

|---|---|---|---|---|

| 1-Methylpyrazole (B151067) | C5 | Pd(OAc)₂ / K₂CO₃ | Direct Arylation | nih.gov |

| Isoxazole | C5 | PdCl₂(MeCN)₂ / DPPBz / AgF | Direct Arylation | researchgate.net |

| Generic Arene (with directing group) | ortho-C-H | [RhCp*Cl₂]₂ | Alkylation, Alkenylation | mdpi.com |

Heterocyclic Ring-Opening and Rearrangement Pathways

The isoxazole ring is known for its propensity to undergo ring-opening and rearrangement reactions under various conditions, a characteristic attributed to the labile N-O bond. acs.org

Ring-Opening Reactions :

Reductive Cleavage : Catalytic hydrogenation (e.g., using H₂/Pd or other reducing agents) is a common method for cleaving the N-O bond of the isoxazole ring. This transformation typically yields an enaminone or a β-hydroxy ketone after hydrolysis, effectively unmasking a 1,3-dicarbonyl equivalent.

Base-Mediated Opening : Strong bases can deprotonate the C3- or C4-position, initiating a ring-opening cascade to form α-cyanoketones or other products. researchgate.net

Nucleophilic Attack : As mentioned in section 5.2, nucleophiles can attack the ring, leading to cleavage of the N-O bond.

Electron-Induced Opening : Studies have shown that electron capture by isoxazole can trigger the dissociation of the O-N bond and subsequent ring opening. nsf.gov

Rearrangement Pathways :

Photochemical Rearrangement : Upon UV irradiation, isoxazoles can undergo rearrangement. The cleavage of the N-O bond can lead to the formation of an azirine intermediate, which can then rearrange to form an oxazole (B20620) or a ketenimine, depending on the substitution pattern. nih.gov For 5-aryl isoxazoles, this photochemical transformation can be an effective method for skeletal diversification.

The pyrazole ring, being more aromatically stable, is generally much more resistant to ring-opening and rearrangement reactions under typical conditions. Therefore, for this compound, the isoxazole moiety is the primary site for such transformations.

Oxidation and Reduction Chemistry of this compound

Oxidation : The pyrazole ring is relatively stable to oxidation, although strong oxidizing agents can lead to degradation. The N-methyl group could potentially be a site for oxidation under specific conditions. Certain substituted pyrazoles, such as pyrazol-5-amines, can undergo oxidative N-N coupling or even oxidative ring-opening. researchgate.net Electrochemical oxidation has also been used to introduce functional groups like halogens or thiocyanates onto the pyrazole ring. mdpi.com The isoxazole ring is also generally stable to oxidation.

Reduction : As discussed under ring-opening pathways, the isoxazole ring is the more reactive part of the molecule towards reduction. The N-O bond is the most readily reduced functionality. Catalytic hydrogenation is a standard method to reduce the isoxazole ring, leading to its cleavage. This reaction is a synthetically useful transformation, converting the isoxazole into other functional groups. The pyrazole ring is typically stable under the conditions used for isoxazole reduction.

Biomolecular Interactions and Molecular Mechanism of Action Studies of 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole Non Clinical Focus

Target Identification and Validation Methodologies in Biological Systems

Proteomic Profiling for Binding Partners and Interactome Mapping

To identify the cellular targets of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole, proteomic approaches would be necessary. Techniques such as affinity chromatography-mass spectrometry, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, would be a primary method. Subsequent mass spectrometry analysis would identify these proteins, providing a map of the compound's interactome.

Biochemical Assays for Enzyme Inhibition/Activation Kinetics and Specificity

Once potential protein targets are identified, their interaction with this compound would need to be validated using biochemical assays. If the target is an enzyme, its activity would be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator. Key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or activation constant (Kact) would be determined. Specificity would be assessed by testing the compound against a panel of related enzymes.

Structure-Activity Relationship (SAR) Studies for Molecular Recognition and Affinity

Design and Synthesis of Analogues for Systematic SAR Probing

Understanding how the chemical structure of this compound relates to its biological activity would involve the design and synthesis of a series of structural analogues. Modifications would be systematically made to the pyrazole (B372694) ring, the isoxazole (B147169) ring, and the methyl group. For example, the position of the methyl group on the pyrazole ring could be varied, or different substituents could be introduced on either ring. The biological activity of these analogues would then be tested to build a structure-activity relationship (SAR) profile, highlighting the key structural features required for activity.

Quantitative SAR (QSAR) Modeling for Predictive Insights into Biological Activity

With a sufficiently large and diverse set of analogues and their corresponding biological activity data, a quantitative structure-activity relationship (QSAR) model could be developed. This computational model would use molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of the compounds to create a mathematical equation that predicts their biological activity. QSAR models can provide valuable insights into the mechanism of action and guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations of Ligand-Target Complexes

In conjunction with experimental data, computational methods like molecular docking and molecular dynamics (MD) simulations would be employed to visualize and understand the interaction between this compound and its biological target at an atomic level. Molecular docking would predict the preferred binding orientation of the compound within the active site of the target protein. Following docking, MD simulations could be used to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions) involved.

Binding Site Analysis and Identification of Key Interaction Fingerprints

Molecular docking and computational analyses of compounds structurally related to this compound have been instrumental in elucidating their binding modes within the active sites of various protein targets. These studies reveal a common set of interaction fingerprints characterized by a combination of hydrogen bonding, hydrophobic interactions, and specific contacts with key amino acid residues.

For instance, in studies involving pyrazole derivatives targeting enzymes like xanthine (B1682287) oxidase (XO) and carbonic anhydrase, the heterocyclic rings are crucial for anchoring the ligand within the binding pocket. Molecular docking of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives with XO revealed that the isoxazole ring's oxygen atom can form hydrogen bonds with amino acid residues such as Ser876 and Thr1010. nih.gov Similarly, the pyrazole ring often engages in hydrogen bonding or π-π stacking interactions. In the context of Androgen Receptor (AR) antagonists, pyrazole derivatives have been shown to bind effectively within the AR ligand-binding domain. nih.gov

Hirshfeld surface analysis, a tool to explore intermolecular contacts, has been used to analyze related pyrazole and isoxazole structures. nih.govnih.gov This analysis quantifies the types of interactions, often showing that H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts are the most significant contributors to the crystal packing, which provides insights into the potential non-covalent interactions within a protein's binding site. nih.gov

Key interaction fingerprints for the pyrazole-isoxazole scaffold typically involve:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors or donors, frequently interacting with polar residues like Serine, Threonine, and Arginine.

Hydrophobic Interactions: The methyl group on the pyrazole ring and the aromatic surfaces of both heterocyclic rings contribute to hydrophobic interactions with nonpolar residues such as Leucine, Valine, and Phenylalanine.

π-π Stacking: The aromatic character of both the pyrazole and isoxazole rings allows for favorable stacking interactions with aromatic residues like Tyrosine, Tryptophan, and Phenylalanine in the binding pocket.

| Interaction Type | Functional Group | Potential Interacting Amino Acid Residues | References |

|---|---|---|---|

| Hydrogen Bond | Isoxazole Oxygen/Nitrogen | Serine, Threonine, Asparagine | nih.gov |

| Hydrogen Bond | Pyrazole Nitrogen | Glutamine, Arginine, Histidine | nih.gov |

| Hydrophobic | Methyl Group | Alanine, Valine, Leucine, Isoleucine | acs.org |

| π-π Stacking | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan | nih.gov |

| π-π Stacking | Isoxazole Ring | Phenylalanine, Tyrosine, Histidine | nih.gov |

Conformational Changes Induced by Ligand Binding on Target Proteins

The binding of a ligand, such as a pyrazole-isoxazole derivative, to its target protein is not a simple lock-and-key event but a dynamic process that often induces significant conformational changes in the protein. nih.gov This induced-fit mechanism is critical for biological function, leading to either activation or inhibition of the protein.

For pyrazole-containing compounds that act as kinase inhibitors, binding within the ATP-binding pocket can stabilize the kinase in an inactive conformation. For example, studies on pyrazol-3-yl pyrimidin-4-amine derivatives as Janus Kinase 2 (Jak2) inhibitors have shown that ligand binding can alter the protein's conformation, preventing the necessary structural arrangement for catalytic activity. nih.gov These changes can involve the movement of key structural elements like the activation loop or the DFG motif (Asp-Phe-Gly), effectively locking the enzyme in a state that is incompatible with substrate binding or phosphorylation.

These conformational shifts are often subtle, involving the reorientation of amino acid side chains to accommodate the ligand, but can also be more substantial, involving the movement of entire domains. The flexibility of the target protein's binding site allows it to adapt to the shape and electronic properties of the incoming ligand, optimizing the binding interactions and leading to a high-affinity complex.

| Target Protein | Structural Element Affected | Functional Consequence | References |

|---|---|---|---|

| Janus Kinase 2 (Jak2) | Activation Loop | Stabilization of inactive state, inhibition of kinase activity | nih.gov |

| Sirtuin 1 (SIRT1) | Substrate-binding pocket | Competitive inhibition of peptide substrate binding | acs.org |

| Androgen Receptor (AR) | Helix 12 (AF-2 domain) | Disruption of coactivator binding, antagonism of receptor function | nih.gov |

Cellular Pathway Modulation at the Molecular Level (Non-Clinical)

Investigation of Intracellular Signaling Cascades and Protein-Protein Interactions

Derivatives of pyrazole and isoxazole have been identified as potent modulators of various intracellular signaling cascades, which are complex networks responsible for transmitting signals from the cell surface to intracellular targets. plos.org These compounds can exert their effects by directly inhibiting key enzymes, such as kinases, or by disrupting crucial protein-protein interactions within these pathways.

A prominent example is the inhibition of the Janus Kinase/Signal Transducer and Activator of Transcription (Jak/Stat) pathway. Pyrazole-based compounds have been developed as potent inhibitors of Jak2, a critical kinase in this cascade. nih.gov By binding to the ATP pocket of Jak2, these inhibitors prevent the phosphorylation and subsequent activation of STAT transcription factors. This effectively blocks the downstream signaling that is crucial for cell proliferation and survival in certain hematological malignancies. nih.gov

Another pathway that can be modulated is the NAD+ salvage pathway, where Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme. Pyrazole-containing urea (B33335) derivatives have been discovered as potent activators of NAMPT, enhancing the production of NAD+, a vital coenzyme involved in metabolism and cellular aging processes. nih.gov

The modulation of these pathways underscores the therapeutic potential of the pyrazole-isoxazole scaffold. By targeting specific nodes within signaling networks, these compounds can precisely alter cellular responses, providing a basis for further research in various disease models.

| Signaling Pathway | Key Protein Target | Observed Molecular Effect | References |

|---|---|---|---|

| Jak/Stat Pathway | Janus Kinase 2 (Jak2) | Inhibition of Jak2 autophosphorylation and subsequent STAT phosphorylation | nih.gov |

| Androgen Receptor (AR) Signaling | Androgen Receptor | Antagonism of AR, preventing nuclear translocation and co-activator recruitment | nih.gov |

| NAD+ Salvage Pathway | NAMPT | Activation of NAMPT enzymatic activity | nih.gov |

| Wnt/β-catenin Pathway | Glycogen synthase kinase 3 (GSK3) | Inhibition of GSK3, leading to stabilization and activation of β-catenin | mdpi.com |

Analysis of Gene Expression Modulation via Reporter Assays in Research Models

Reporter gene assays are a fundamental tool for quantifying the ability of a compound to modulate the activity of a specific transcription factor and, consequently, gene expression. In these assays, the regulatory sequence of a target gene is linked to a reporter gene (e.g., luciferase or β-galactosidase). The activity of the reporter gene product serves as a proxy for the transcriptional activity of the target gene.

Pyrazole derivatives have been evaluated for their ability to modulate Androgen Receptor (AR) signaling using AR reporter gene assays. nih.gov In these experiments, prostate cancer cell lines (e.g., LNCaP) are transfected with a plasmid containing an androgen-responsive element linked to the luciferase gene. Treatment with pyrazole-based AR antagonists was shown to significantly inhibit testosterone-induced luciferase activity, demonstrating their ability to block AR-mediated gene expression at the molecular level. nih.gov

Similarly, other pyrazole-containing compounds have been shown to repress gene expression controlled by viral elements. For instance, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone was found to inhibit the expression of the Merkel cell polyomavirus (MCPyV) T antigens by repressing transcription from the viral noncoding control region (NCCR). mdpi.com This effect was quantified using reporter assays where the NCCR controlled the expression of a reporter gene.

| Target/Promoter | Cell Line | Assay Type | Compound Type | Result | References |

|---|---|---|---|---|---|

| Androgen Receptor (AR) | LNCaP (Prostate Cancer) | Luciferase Reporter Assay | 5-methyl-1H-pyrazole derivative | Potent antagonism of AR-mediated transcription | nih.gov |

| MCPyV NCCR | MCC cell lines | Luciferase Reporter Assay | 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone | Repression of NCCR-controlled TA transcription | mdpi.com |

Biophysical Characterization of this compound-Target Binding

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to study biomolecular interactions in real-time. It provides quantitative data on the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant) of a ligand binding to a target protein that has been immobilized on a sensor chip. rsc.org

In a typical SPR experiment to characterize the binding of a small molecule like this compound, the target protein is first immobilized on the sensor surface. The compound (the analyte) is then flowed over the surface at various concentrations. The binding events cause a change in the refractive index at the sensor surface, which is detected and measured in resonance units (RU).

The resulting sensorgram plots RU versus time, showing an association phase when the analyte is injected and a dissociation phase when the injection is stopped. By fitting these curves to kinetic models, the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff) can be determined. The equilibrium dissociation constant (Kₒ), a measure of binding affinity, is then calculated as the ratio of the dissociation and association rates (Kₒ = kₒ/kₐ). A lower Kₒ value indicates a higher binding affinity. While specific SPR data for this compound is not publicly available, the table below presents illustrative data typical for a small molecule inhibitor binding to a kinase target.

| Analyte Concentration (nM) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₒ) (s⁻¹) | Dissociation Constant (Kₒ) (nM) |

|---|---|---|---|

| 10 | 1.5 x 10⁵ | 7.5 x 10⁻³ | 50 |

| 25 | |||

| 50 | |||

| 100 | |||

| 200 |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

An extensive search of scientific literature and chemical databases has revealed no publicly available studies that have utilized Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters of binding for the compound this compound to any specific biomolecular target.

Isothermal Titration Calorimetry is a powerful biophysical technique used to quantify the heat changes that occur during a binding event between two molecules, such as a small molecule ligand and a protein. This method directly measures the binding affinity (Kd), stoichiometry (n), enthalpy change (ΔH), and allows for the calculation of the Gibbs free energy change (ΔG) and entropy change (ΔS). This comprehensive thermodynamic profile provides deep insights into the molecular driving forces of the interaction, including hydrogen bonding, van der Waals forces, and hydrophobic effects.

While ITC studies have been conducted on various other pyrazole and isoxazole derivatives to elucidate their binding thermodynamics with different biological targets, specific data for this compound is not present in the reviewed literature. The absence of such data prevents a detailed discussion of its binding thermodynamics and the creation of a corresponding data table for this specific compound.

Future research employing Isothermal Titration Calorimetry would be necessary to characterize the binding profile of this compound with any potential biological partners and to understand the energetic contributions to its binding affinity.

Advanced Analytical Methodologies for 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole in Research Settings

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile, thermally unstable compounds like 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole. In a research context, its primary application is the determination of compound purity. Reverse-phase HPLC (RP-HPLC) is the most common mode used for this purpose, where a nonpolar stationary phase (typically C18-silica) is paired with a polar mobile phase.

The purity of a synthesized batch of this compound can be assessed by injecting a solution of the compound into the HPLC system. The resulting chromatogram will display a major peak corresponding to the target compound and potentially smaller peaks representing impurities from starting materials, by-products, or degradation products. The percentage purity is calculated based on the relative area of the main peak compared to the total area of all peaks detected, often at a specific UV wavelength where the compound exhibits strong absorbance. A typical HPLC method for a similar compound, 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid, utilizes a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com This approach is scalable and can be adapted for the analysis of this compound.

Interactive Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis Below is a representative table of HPLC conditions that could be developed for the purity assessment of this compound.

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The compound this compound is an achiral molecule as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exist as a pair of enantiomers, and the application of chiral HPLC for enantiomeric purity determination is not applicable.

Following synthesis, a target compound often needs to be purified from a complex mixture. Preparative HPLC serves this purpose by isolating a desired compound in larger quantities (milligrams to grams) than analytical HPLC. The principles are the same, but preparative systems use larger columns, higher flow rates, and larger sample injection volumes. For this compound, a scaled-up version of the analytical RP-HPLC method would be employed. sielc.com Fractions of the eluent are collected as they exit the detector, and those corresponding to the peak of the target compound are combined. The solvent is then removed, typically by evaporation, to yield the purified solid compound. This technique is crucial for obtaining highly pure material required for subsequent biological assays, structural confirmation, or other detailed studies. ijcpa.in

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is highly effective for profiling volatile impurities that may be present from the synthetic route, such as residual solvents or volatile starting materials.

Furthermore, the mass spectrometer provides structural information based on the fragmentation pattern of the ionized compound. For pyrazole (B372694) derivatives, common fragmentation pathways include the expulsion of HCN or N₂ from the molecular ion, providing characteristic ions that can help in the structural elucidation of unknown impurities. researchgate.net A detailed analysis of these fragmentation patterns allows researchers to identify and characterize even trace-level impurities, which is critical for understanding the reaction process and ensuring the purity of the final compound. researchgate.net

Capillary Electrophoresis for High-Resolution Separations and Microscale Analysis

Capillary Electrophoresis (CE) offers an alternative and often complementary separation technique to HPLC and GC. CE separates ions based on their electrophoretic mobility in an electric field. This method is known for its extremely high separation efficiency, short analysis times, and minimal sample and solvent consumption, making it ideal for microscale analysis.

For a compound like this compound, a method based on Capillary Zone Electrophoresis (CZE) could be developed. researchgate.net In CZE, the separation of analytes occurs in a buffer-filled capillary. The technique would be particularly useful for analyzing small quantities of the compound from biological matrices or for high-throughput screening formats where sample volume is limited. A study on natural isoxazolinone compounds demonstrated successful separation within 10 minutes using a phosphate (B84403) buffer, showcasing the speed and efficiency of this technique for related isoxazole (B147169) structures. researchgate.net

Quantitative Spectroscopic Methods (e.g., UV-Vis, Fluorescence) in Research Assays and High-Throughput Screening

Spectroscopic methods are fundamental in research for the quantitative analysis of compounds in solution.

UV-Visible (UV-Vis) Spectroscopy is routinely used to determine the concentration of this compound in a solvent. The compound is expected to have characteristic absorption maxima (λmax) in the UV region due to its aromatic heterocyclic structure. mdpi.com By establishing a calibration curve based on the Beer-Lambert law (Absorbance = εbc), where ε is the molar absorptivity, b is the path length, and c is the concentration, the concentration of unknown samples can be accurately determined. This is a simple, rapid, and non-destructive method essential for preparing solutions of known concentrations for biological assays.

Fluorescence Spectroscopy is a highly sensitive technique that can be used if the compound or its derivatives exhibit fluorescence. While the pyrazole ring itself is not fluorescent, its derivatives can be. nih.govnih.gov The introduction of a pyrazole group into other molecular structures has been shown to enhance fluorescence emissions. If this compound or a complex it forms is fluorescent, this property can be exploited for developing highly sensitive quantitative assays. In high-throughput screening (HTS), fluorescence-based assays are widely used to screen large libraries of compounds for biological activity due to their sensitivity and amenability to automation. rsc.org For instance, a change in fluorescence intensity upon binding to a biological target could be used to identify potential inhibitors or activators. nih.gov

Interactive Table 2: Representative Spectroscopic Properties This table outlines the kind of spectroscopic data that would be determined for this compound in a research setting.

| Property | Method | Typical Value/Observation | Application |

| UV Absorption Maximum (λmax) | UV-Vis Spectroscopy | ~250-280 nm (in Ethanol) | Quantitation, Purity Check |

| Molar Absorptivity (ε) | UV-Vis Spectroscopy | 10,000 - 25,000 M⁻¹cm⁻¹ | Quantitation (Beer's Law) |

| Fluorescence Emission (λem) | Fluorescence Spectroscopy | Dependent on structure; may be weak or non-existent | High-Sensitivity Assays, HTS |

| Quantum Yield (ΦF) | Fluorescence Spectroscopy | Dependent on structure | Characterization for Assay Development |

Potential Applications of 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole As Research Probes and Tool Compounds

Development of Fluorescent Analogues for Live-Cell Imaging and Visualization (Research Tool)

There is currently no publicly available research describing the development or use of fluorescent analogues of 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole for live-cell imaging. The inherent fluorescence of this compound has not been characterized in the scientific literature, nor have there been reports of its modification with fluorophores to serve as a visualization tool in biological systems. While pyrazole (B372694) and isoxazole (B147169) derivatives have been incorporated into fluorescent probes, specific data for this compound is not available. nih.govwordpress.com

Use in Chemical Genetics and Phenotypic Screening for Biological Discovery (Non-Clinical)

There is no documented use of this compound in chemical genetics or phenotypic screening campaigns for non-clinical biological discovery. Chemical libraries used for phenotypic screening often contain diverse molecular scaffolds to explore a wide range of biological effects. While libraries may contain compounds with pyrazole or isoxazole cores, the specific inclusion and any observed biological activity of this compound have not been reported in the available literature.

Precursors for Advanced Materials, such as Organic Semiconductors or Polymers, in Research Contexts

An examination of the materials science literature did not yield any reports on the use of this compound as a precursor for advanced materials like organic semiconductors or polymers. The synthesis of such materials typically involves monomers with specific functional groups that facilitate polymerization or possess particular electronic properties. There is no indication in published research that this compound has been explored for these applications. While isoxazole derivatives, in general, have been investigated for their potential in organic materials, specific research on this compound is absent. researchgate.net

Future Research Directions and Unexplored Avenues for 5 1 Methyl 1h Pyrazol 4 Yl Isoxazole

Exploration of Novel Synthetic Pathways and Catalytic Systems for Sustainable Production

The synthesis of isoxazole (B147169) and pyrazole (B372694) derivatives has traditionally relied on methods that can involve harsh conditions and environmentally challenging reagents. mdpi.combenthamdirect.com Future research should prioritize the development of novel, sustainable synthetic pathways for 5-(1-Methyl-1H-pyrazol-4-yl)isoxazole.

Key Research Thrusts:

Ultrasound and Microwave-Assisted Synthesis: Investigating the use of ultrasonic irradiation and microwave assistance can dramatically reduce reaction times and energy consumption. mdpi.comsci-hub.se These techniques, which promote efficient energy transfer and generate localized high temperatures and pressures, offer a greener alternative to conventional heating methods. mdpi.com

Green Catalytic Systems: A shift away from toxic transition-metal catalysts is crucial. mdpi.com Research into inexpensive and environmentally benign catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous media, could lead to more sustainable production processes. mdpi.com

Solvent-Free and Aqueous Reactions: Exploring reactions that proceed in water or without any solvent aligns with the principles of green chemistry by minimizing the use of volatile organic compounds. mdpi.combenthamdirect.com

| Synthesis Approach | Potential Advantages | Relevant Research Area |

| Ultrasonic Irradiation | Reduced reaction time, increased yield, lower energy use. mdpi.com | Green Chemistry, Process intensification |

| Microwave Assistance | Rapid heating, shorter reaction times, improved yields. benthamdirect.comsci-hub.se | Sustainable Synthesis, Energy Efficiency |

| Benign Catalysts | Reduced toxicity, lower environmental impact, cost-effectiveness. mdpi.com | Catalysis, Green Chemistry |

| Aqueous/Solvent-Free | Elimination of harmful organic solvents, improved safety profile. mdpi.combenthamdirect.com | Environmental Chemistry, Sustainable Processes |

Discovery of Undiscovered Biological Targets and Mechanistic Insights

The pyrazole and isoxazole moieties are present in numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comresearchgate.netnih.govnih.gov However, the full therapeutic potential of this compound remains largely unexplored. Future research should focus on identifying novel biological targets and elucidating the compound's mechanisms of action.

Potential Areas of Investigation: